molecular formula C24H30N4O2 B12888135 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) CAS No. 143786-38-3

2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)

Cat. No.: B12888135
CAS No.: 143786-38-3
M. Wt: 406.5 g/mol
InChI Key: GBOSXKGRZJYBAV-UHFFFAOYSA-N
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Description

2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) typically involves the reaction of 2-aminophenol with decane-1,10-diyl dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

similar benzoxazole derivatives are often synthesized using scalable processes involving continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is not fully understood. similar benzoxazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is unique due to its specific decane-1,10-diyl linker, which imparts distinct physicochemical properties and biological activities compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

143786-38-3

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[10-(5-amino-1,3-benzoxazol-2-yl)decyl]-1,3-benzoxazol-5-amine

InChI

InChI=1S/C24H30N4O2/c25-17-11-13-21-19(15-17)27-23(29-21)9-7-5-3-1-2-4-6-8-10-24-28-20-16-18(26)12-14-22(20)30-24/h11-16H,1-10,25-26H2

InChI Key

GBOSXKGRZJYBAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)CCCCCCCCCCC3=NC4=C(O3)C=CC(=C4)N

Origin of Product

United States

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